molecular formula C8H8ClNO B3293950 N-cyclopropylfuran-2-carboximidoyl chloride CAS No. 885525-48-4

N-cyclopropylfuran-2-carboximidoyl chloride

Cat. No.: B3293950
CAS No.: 885525-48-4
M. Wt: 169.61 g/mol
InChI Key: RNVUOZYVKQKESC-UHFFFAOYSA-N
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Description

Contextualization of Acyl Imidoyl Chlorides as Reactive Intermediates

Imidoyl chlorides are organic compounds characterized by the functional group RC(NR')Cl, where a double bond exists between the nitrogen and the carbon center. wikipedia.org They are analogs of acyl chlorides and are known for their high reactivity, often serving as transient intermediates in a multitude of synthetic transformations. wikipedia.org Their utility stems from the electrophilic nature of the carbon atom in the C=N bond, which is susceptible to attack by various nucleophiles.

The synthesis of imidoyl chlorides is commonly achieved through the reaction of a monosubstituted carboxylic acid amide with a halogenating agent such as phosgene (B1210022) or thionyl chloride. wikipedia.org For instance, the reaction of an N-substituted amide with phosphorus pentachloride (PCl5) is a known method for producing imidoyl chlorides. researchgate.net

Due to their reactivity, imidoyl chlorides are valuable precursors for the synthesis of a wide array of other functional groups and heterocyclic systems. They can be readily converted into:

Imidates

Thioimidates

Amidines

Imidoyl cyanides

These transformations typically involve the displacement of the chloride ion by nucleophiles like alcohols, thiols, amines, and cyanide ions. wikipedia.org Furthermore, imidoyl chlorides can participate in Friedel-Crafts reactions to introduce imine groups onto aromatic substrates. wikipedia.org

Significance of Furan (B31954) Derivatives in Synthetic Organic Chemistry

The furan ring is a five-membered aromatic heterocycle that is a cornerstone of synthetic organic chemistry. acs.org Its unique reactivity and the prevalence of the furan motif in biologically active natural products and pharmaceuticals make it a highly sought-after structural unit. nih.gov Furan and its derivatives are considered key platform chemicals derived from biomass, highlighting their importance in sustainable chemistry. nih.gov

The aromaticity of furan is less pronounced than that of benzene (B151609), which allows it to participate in reactions that involve dearomatization, such as Diels-Alder reactions, where it can act as a diene. acs.org This dual reactivity, as both an aromatic system and a diene, provides a rich platform for the construction of diverse molecular architectures. acs.org

Furan derivatives serve as precursors to a variety of other molecules through reactions such as:

Ring-opening: Acid-catalyzed hydrolysis can yield 1,4-dicarbonyl compounds. acs.org

Oxidation: Oxidative ring opening can lead to unsaturated dialdehydes. acs.org

Reduction: Catalytic hydrogenation affords tetrahydrofuran (B95107) derivatives, which are common in many natural products. acs.org

The versatility of the furan ring makes it an invaluable building block for the synthesis of complex molecules with a wide range of applications.

Role of N-Substituted Heterocyclic Precursors in Molecular Design

N-substituted heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of a substituent on the nitrogen atom of a heterocycle can profoundly influence the molecule's physical, chemical, and biological properties. This strategy is a cornerstone of molecular design, allowing for the fine-tuning of properties such as solubility, lipophilicity, and receptor binding affinity.

The cyclopropyl (B3062369) group, in particular, is a fascinating substituent that is increasingly incorporated into drug candidates. Its small size, rigid structure, and unique electronic properties can confer metabolic stability and improve potency. The synthesis of molecules containing cyclopropyl moieties is an active area of research. chemrxiv.org

N-substituted heterocyclic precursors, such as the hypothetical N-cyclopropylfuran-2-carboximidoyl chloride, are designed to be versatile intermediates. They can be used to introduce the N-substituted heterocyclic motif into a larger molecule, often through nucleophilic substitution reactions at a reactive site, such as the imidoyl chloride. The modular nature of this approach allows for the rapid generation of libraries of compounds for biological screening. mdpi.com

Overview of Research Perspectives and Methodological Approaches

While direct research on this compound is limited, the path to its synthesis and the exploration of its reactivity can be inferred from established chemical principles. A plausible synthetic route would involve the initial preparation of N-cyclopropylfuran-2-carboxamide. This could be achieved through the coupling of furan-2-carboxylic acid with cyclopropylamine, likely via an activated carboxylic acid derivative such as an acyl chloride. pensoft.net

Once the amide precursor is obtained, its conversion to the target imidoyl chloride could be accomplished using standard halogenating agents like phosphorus pentachloride or thionyl chloride. wikipedia.orgresearchgate.net

Table 1: Potential Synthetic and Reactive Profile of this compound

Aspect Description Potential Reagents/Conditions Expected Outcome
Precursor Synthesis Formation of N-cyclopropylfuran-2-carboxamideFuran-2-carbonyl chloride and cyclopropylamineHigh-yield formation of the amide precursor
Imidoyl Chloride Formation Conversion of the amide to the imidoyl chlorideThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)Formation of this compound
Nucleophilic Substitution Reaction with various nucleophilesAlcohols, amines, thiolsSynthesis of imidates, amidines, and thioimidates
Cyclization Reactions Intramolecular reactions to form new ringsSuitable bifunctional nucleophilesFormation of novel heterocyclic systems

Future research on this compound would likely focus on its synthesis, isolation, and a systematic investigation of its reactivity with a diverse range of nucleophiles. This would establish its utility as a building block for the creation of novel furan-containing compounds with potential applications in medicinal chemistry and materials science. The exploration of its role in cycloaddition and cross-coupling reactions could further expand its synthetic utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylfuran-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(10-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVUOZYVKQKESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Cyclopropylfuran 2 Carboximidoyl Chloride Derivatization

Strategies for Carbonyl Activation and Transformation via Imidoyl Chloride Functionality

The imidoyl chloride moiety is a highly reactive functional group that serves as an excellent precursor for a variety of chemical transformations. Its reactivity stems from the electrophilic nature of the imine carbon, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

N-cyclopropylfuran-2-carboximidoyl chloride is expected to readily undergo nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the imidoyl chloride, followed by the elimination of the chloride leaving group. This process allows for the introduction of diverse functionalities.

A variety of nucleophiles can be employed in these reactions, leading to a range of derivatives. The table below illustrates potential reactions with different classes of nucleophiles, based on the known reactivity of similar imidoyl chlorides.

Nucleophile ClassSpecific NucleophilePotential Product
AlcoholsEthanolEthyl N-cyclopropylfuran-2-carboximidate
AminesDiethylamineN',N'-diethyl-N-cyclopropylfuran-2-carboximidamide
ThiolsEthanethiolEthyl N-cyclopropylfuran-2-carboximidothioate
CarboxylatesSodium AcetateAcetic N-cyclopropylfuran-2-carboximidic anhydride
OrganometallicsPhenylmagnesium bromide(Furan-2-yl)(phenyl)methanimine (after hydrolysis)

These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired product.

Synthesis of N-Substituted Furan-2-carboxamides and Related Derivatives

A particularly useful application of this compound is in the synthesis of N-substituted furan-2-carboxamides. While imidoyl chlorides can be converted to amides, a more common and direct route to furan-2-carboxamides involves the reaction of furan-2-carbonyl chloride or activated furan-2-carboxylic acid with a primary or secondary amine. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide has been achieved in excellent yield by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine. chemicalbook.com

However, the imidoyl chloride functionality offers a pathway to other related derivatives that are not directly accessible from the corresponding acyl chloride. For example, reaction with hydrazines can yield carbohydrazides, which are valuable intermediates in medicinal chemistry. researchgate.netquora.com

The following table summarizes the synthesis of various furan-2-carboxamide and related derivatives from activated furan (B31954) precursors.

Starting MaterialReagentProduct
Furan-2-carboxylic acid1,1'-Carbonyldiimidazole (CDI), then tert-butylcarbazatetert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate researchgate.net
Furan-2-carboxylic acidCDI, then 1,4-diaminobenzeneN-(4-aminophenyl)furan-2-carboxamide researchgate.net
Furan-2-carbonyl chloride2,2-diphenylethan-1-amine, triethylamineN-(2,2-diphenylethyl)furan-2-carboxamide quora.com
Furan-2-carbonyl chloride4-bromoaniline, triethylamineN-(4-bromophenyl)furan-2-carboxamide chemicalbook.com

Preparation of Enantiomerically Enriched Derivatives (if applicable via auxiliary or chiral catalysis)

The synthesis of enantiomerically enriched derivatives from this compound can be approached through the use of chiral auxiliaries or chiral catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of subsequent reactions. nih.govrsc.org

For instance, a chiral alcohol or amine could be reacted with the imidoyl chloride to form a chiral imidate or amidine. Subsequent reactions at another site in the molecule, such as the furan ring, could then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. nih.gov

Alternatively, chiral catalysis could be employed. A chiral Lewis acid or a transition metal complex with a chiral ligand could coordinate to the imidoyl chloride or the furan ring, creating a chiral environment that directs the approach of a reactant to one face of the molecule over the other.

Functionalization of the Furan Ring System

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. researchgate.netnih.govpearson.com The presence of the N-cyclopropylcarboximidoyl group at the 2-position will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan is significantly more reactive than benzene (B151609) towards electrophiles. pearson.com Common electrophilic aromatic substitution reactions that can be performed on the furan ring include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

The N-cyclopropylcarboximidoyl group at the 2-position is expected to be an electron-withdrawing group, which will deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. However, the ring is still sufficiently activated for many electrophilic substitution reactions to occur. The primary site of substitution is predicted to be the 5-position, as the intermediate carbocation (arenium ion) formed by attack at this position is more stabilized by resonance involving the oxygen atom's lone pair of electrons. quora.comresearchgate.netiust.ac.ir

The table below outlines potential electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major Product
BrominationN-Bromosuccinimide (NBS)N-cyclopropyl-5-bromofuran-2-carboximidoyl chloride
NitrationNitric acid/Acetic anhydrideN-cyclopropyl-5-nitrofuran-2-carboximidoyl chloride
SulfonationSulfur trioxide/PyridineN-cyclopropyl-5-(sulfonic acid)furan-2-carboximidoyl chloride
Friedel-Crafts AcylationAcetyl chloride/Lewis acid5-Acetyl-N-cyclopropylfuran-2-carboximidoyl chloride

Regioselectivity and Stereoselectivity in Furan Functionalization

As mentioned, electrophilic attack on 2-substituted furans predominantly occurs at the 5-position. researchgate.netnih.govresearchgate.netiust.ac.ir This regioselectivity is a consequence of the greater stabilization of the cationic intermediate formed during the reaction. The resonance structures for attack at the 5-position allow for the delocalization of the positive charge onto the oxygen atom, which is a more favorable arrangement than for attack at other positions. researchgate.netpearson.com

Stereoselectivity in furan functionalization can be achieved through various strategies. If the this compound is first derivatized with a chiral auxiliary, as discussed in section 2.1.3, subsequent electrophilic substitution on the furan ring can proceed with high diastereoselectivity. The chiral auxiliary creates a sterically biased environment, directing the incoming electrophile to one face of the furan ring.

Furthermore, the use of chiral catalysts in electrophilic reactions on furans is an emerging area that can provide enantiomerically enriched products.

Utility in Sequential Cross-Coupling Methodologies

The imidoyl chloride functional group is a powerful precursor for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is analogous to that of acyl chlorides, making it a suitable candidate for various cross-coupling reactions. The presence of two reactive sites—the C-Cl bond of the imidoyl chloride and potentially an activated C-H or C-halogen bond on the furan ring—positions this compound as a valuable substrate for sequential cross-coupling strategies.

A hypothetical sequential cross-coupling process could involve an initial reaction at the highly reactive imidoyl chloride site, followed by a second coupling event on the furan ring. For instance, a Sonogashira or Suzuki coupling could first be performed on the imidoyl chloride to introduce a new carbon-carbon bond, yielding a substituted N-cyclopropylfuran-2-imine. Subsequent functionalization of the furan ring, for example at the 5-position (which is susceptible to electrophilic substitution), would complete the sequential derivatization. pharmaguideline.com The choice of catalysts and reaction conditions would be critical to ensure selectivity between the two reactive sites. While direct examples for this compound are not abundant, the principles are well-established with related substrates. nih.gov

Table 1: Hypothetical Sequential Cross-Coupling Strategy

StepReaction TypeCoupling PartnerPotential CatalystIntermediate Product
1Suzuki CouplingArylboronic AcidPd(PPh₃)₄N-cyclopropyl-C-arylfuran-2-carboximidate
2Heck Coupling (on furan ring)AlkenePd(OAc)₂Di-substituted Furan Derivative

Transformations Involving the Cyclopropyl (B3062369) Moiety

The N-cyclopropyl group is not merely a spectator substituent; its inherent ring strain of approximately 27.5 kcal/mol can be harnessed to drive unique chemical transformations.

Cyclopropyl Ring Strain Activation in Specific Transformations

The activation of the cyclopropyl ring in N-cyclopropyl imines and related structures can be initiated through several means, most notably by Lewis acids or transition metals. rsc.orgnih.gov Lewis acid coordination to the imine nitrogen enhances the electrophilicity of the imine carbon and can promote a ring-opening reaction of the cyclopropyl group. This process generates a stabilized carbocationic intermediate or a 1,3-dipole equivalent, which can then be trapped by nucleophiles or participate in cycloaddition reactions. acs.orguni-regensburg.de

For instance, treatment of a compound like this compound with a Lewis acid such as TiCl₄ or BF₃·Et₂O could facilitate the ring-opening of the cyclopropyl moiety, leading to a rearranged, linear iminium species or engaging in cycloaddition with a dipolarophile. acs.orgsoton.ac.uk Such transformations are driven by the release of ring strain, providing a thermodynamic driving force for the reaction.

Influence of the Cyclopropyl Group on Reactivity and Selectivity

The presence of the cyclopropyl group significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and the selectivity of its transformations. Electronically, the cyclopropyl group can donate electron density to the adjacent nitrogen atom through its Walsh orbitals, which have π-character. This donation can modulate the reactivity of the imidoyl chloride group.

In reactions involving the formation of adjacent intermediates, such as a nitrenium ion, the cyclopropyl group can direct the reaction pathway. Studies on cyclopropyl-substituted nitrenium ions have shown that they can undergo ring expansion to form azetium ions or eliminate ethylene (B1197577) to produce isonitriles. chemrxiv.org The specific pathway is dictated by the stability of the intermediates, which is influenced by the other substituents on the nitrogen. The furan ring, in this case, would play a crucial role in stabilizing any cationic intermediates formed during the reaction.

Divergent Synthetic Pathways from a Common Intermediate

Imidoyl chlorides are exceptionally versatile common intermediates for divergent synthesis, allowing for the creation of a wide array of molecular scaffolds from a single precursor. wikipedia.org this compound is well-suited for this role, as the chloride can be displaced by a variety of nucleophiles to yield diverse product classes.

Starting from this compound, several divergent pathways can be envisioned:

Synthesis of Amidines: Reaction with primary or secondary amines would readily displace the chloride to form the corresponding amidines. These are important functional groups in medicinal chemistry and coordination chemistry.

Synthesis of Imidates: Treatment with alcohols or phenols in the presence of a base would yield imidates, which are themselves useful synthetic intermediates. nih.gov

Synthesis of Thioimidates: Similarly, reaction with thiols would produce thioimidates.

Heterocycle Formation: Imidoyl chlorides are key precursors for various heterocycles. For example, reaction with sodium azide (B81097) could lead to the formation of a tetrazole ring, while cycloaddition reactions with suitable partners can yield imidazoles, oxazoles, or pyrazoles. rdd.edu.iqrsc.org

This divergent approach allows for the rapid generation of a library of structurally related but functionally diverse compounds from a single, readily accessible intermediate.

Table 2: Divergent Synthesis from this compound

Nucleophile/ReagentProduct ClassSignificance
R₂NH (Amine)AmidineBioactive scaffolds, ligands
ROH (Alcohol)ImidateSynthetic intermediates
NaN₃ (Sodium Azide)TetrazoleBioisosteres of carboxylic acids
Hydrazine derivativesTriazole/Pyrazole derivativesPharmaceutically relevant heterocycles

Applications of N Cyclopropylfuran 2 Carboximidoyl Chloride in Complex Molecular Synthesis

Development of New Catalytic Methodologies

No studies have been published that describe the use of N-cyclopropylfuran-2-carboximidoyl chloride in the development of new catalytic methodologies.

There is no information available on the synthesis of ligands for transition-metal catalysis starting from this compound. The design and synthesis of ligands is a well-documented field, but this compound has not been reported as a precursor.

The role of this compound in organocatalytic transformations has not been explored in the available scientific literature.

Theoretical and Computational Chemistry Studies on N Cyclopropylfuran 2 Carboximidoyl Chloride

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within a molecule is fundamental to its chemical character. Electronic structure analysis provides a detailed picture of the electron distribution, which in turn governs the molecule's reactivity. For N-cyclopropylfuran-2-carboximidoyl chloride, understanding its electronic landscape is the first step in predicting how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy and spatial distribution of these frontier orbitals are critical predictors of a molecule's reactivity and the types of reactions it is likely to undergo.

For this compound, the HOMO is expected to be located primarily on the electron-rich furan (B31954) ring, which is a π-excessive system. The LUMO, conversely, is likely to be centered on the electron-deficient carbon atom of the carboximidoyl chloride group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-8.5Furan Ring (C, O)
LUMO-1.2Carboximidoyl Carbon, Chlorine
HOMO-1-9.8Cyclopropyl (B3062369) Group (C)
LUMO+10.5Furan Ring (C)

Note: This data is hypothetical and for illustrative purposes.

The distribution of the HOMO indicates that this compound would likely act as a nucleophile in reactions involving the furan ring. Conversely, the localization of the LUMO on the carboximidoyl chloride moiety suggests this site is susceptible to nucleophilic attack.

The distribution of partial atomic charges within a molecule provides a more intuitive, albeit simplified, picture of its reactivity. By calculating the electrostatic potential, regions of electron surplus (nucleophilic sites) and electron deficiency (electrophilic sites) can be identified.

In this compound, the oxygen atom of the furan ring and the nitrogen atom of the imidoyl group are expected to carry negative partial charges, making them potential nucleophilic centers. The carbon atom double-bonded to the nitrogen and single-bonded to the chlorine is anticipated to be the most significant electrophilic site due to the electron-withdrawing effects of both the nitrogen and chlorine atoms.

Predicted Electrophilic and Nucleophilic Sites

SitePredicted CharacterRationale
Furan OxygenNucleophilicHigh electronegativity, lone pair electrons
Imidoyl NitrogenNucleophilicLone pair electrons
Carboximidoyl CarbonElectrophilicBonded to electronegative N and Cl
Furan Ring CarbonsWeakly Nucleophilicπ-electron density

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the transition states and energy barriers that govern the speed and outcome of a chemical reaction. For this compound, this can be particularly useful in understanding its synthesis and subsequent transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

The three-dimensional shape of a molecule, or its conformation, can significantly influence its reactivity. Conformational analysis involves identifying the different spatial arrangements of a molecule and their relative energies. For this compound, rotation around the single bond connecting the furan ring to the carboximidoyl group would lead to different conformers.

Computational studies can predict the most stable conformer and the energy barriers to rotation between different conformations. This information is crucial for understanding how the molecule will orient itself when approaching a reaction partner, which can in turn determine the stereochemical outcome of the reaction. The relative orientation of the cyclopropyl group and the furan ring could influence the accessibility of the reactive sites.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. These models rely on the calculation of molecular descriptors, which are numerical representations of various aspects of a molecule's structure.

For this compound, a QSAR study could be employed to predict its potential biological activity, for example, as an inhibitor of a particular enzyme. This would involve calculating a range of descriptors for this molecule and a set of related compounds with known activities. These descriptors could include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, logP). A statistical model would then be built to correlate these descriptors with the observed activity.

Similarly, a QSPR model could be used to predict physical properties such as boiling point, solubility, or chromatographic retention time, which are valuable in the context of chemical synthesis and purification.

Investigation of Substituent Effects on Reactivity

Theoretical investigations into the reactivity of this compound can provide significant insights into its chemical behavior. While specific experimental and computational studies on this exact molecule are not extensively available in publicly accessible literature, principles from related computational studies on imidoyl chlorides and furan derivatives allow for a hypothesized understanding of how substituents might influence its reactivity.

The reactivity of the imidoyl chloride functional group is centered on the electrophilic carbon atom of the C=N double bond. This carbon is susceptible to nucleophilic attack. The electronic properties of substituents on the furan ring would, therefore, be expected to modulate this electrophilicity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) placed at various positions on the furan ring would alter the electron density at the reaction center.

A computational approach to quantify these effects would involve density functional theory (DFT) calculations. By systematically replacing a hydrogen atom on the furan ring with various substituents (e.g., -NO₂, -CN, -Cl, -CH₃, -OCH₃), changes in key electronic and energetic parameters can be calculated. These parameters include the partial charge on the imidoyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the activation energy for a model nucleophilic substitution reaction.

Hypothetical Substituent Effects on Reactivity Parameters

The following table presents hypothetical data based on established chemical principles, illustrating the expected trends. These values are for illustrative purposes and would require specific quantum chemical calculations for validation.

Substituent (at C5 of furan)Partial Charge on Imidoyl Carbon (arbitrary units)LUMO Energy (eV)Relative Activation Energy (kcal/mol)
-NO₂ (Strong EWG)+0.45-3.50 (Reference)
-CN (Strong EWG)+0.43-3.3+0.8
-Cl (Weak EWG)+0.38-2.9+2.5
-H (Reference)+0.35-2.7+4.0
-CH₃ (Weak EDG)+0.33-2.5+5.2
-OCH₃ (Strong EDG)+0.30-2.3+6.5

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are expected to decrease the electron density on the furan ring and, through inductive and resonance effects, increase the positive partial charge on the imidoyl carbon. This would lower the energy of the LUMO, making the molecule a better electron acceptor and thus more susceptible to nucleophilic attack. Consequently, the activation energy for a reaction with a nucleophile is predicted to be lower, indicating higher reactivity.

Electron-Donating Groups (EDGs): Conversely, substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) would increase the electron density on the furan ring. This would lead to a decrease in the electrophilicity of the imidoyl carbon and an increase in the LUMO energy. As a result, the activation energy for nucleophilic attack would be higher, signifying decreased reactivity.

Spectroscopic Property Prediction (e.g., vibrational modes, electronic transitions for mechanistic studies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and for studying reaction mechanisms. For this compound, methods like DFT can be employed to calculate its vibrational (infrared) and electronic (UV-Visible) spectra.

Predicted Vibrational Modes

The infrared (IR) spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule's functional groups. Time-dependent DFT (TD-DFT) calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the frequencies and intensities of these vibrations. nih.gov The accuracy of these predictions can be enhanced by applying scaling factors to account for anharmonicity and other systematic errors. nih.gov

Hypothetical Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
C=N stretch~1670 - 1690Stretching of the carbon-nitrogen double bond of the imidoyl chloride group. This is a characteristic and strong absorption.
C-Cl stretch~750 - 780Stretching of the carbon-chlorine single bond.
Furan ring C=C stretch~1550 - 1580Symmetric and asymmetric stretching of the carbon-carbon double bonds within the furan ring.
Furan ring C-O-C stretch~1100 - 1150Stretching of the carbon-oxygen-carbon bonds in the furan ring.
Cyclopropyl C-H stretch~3000 - 3100Stretching of the carbon-hydrogen bonds in the cyclopropyl group.

These predicted spectra can aid in the identification of the compound in a reaction mixture and can be used to monitor the progress of a reaction where the imidoyl chloride group is consumed.

Predicted Electronic Transitions

The electronic spectrum, typically measured by UV-Visible spectroscopy, provides information about the electronic transitions between molecular orbitals. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The primary electronic transitions in this compound are expected to be π → π* transitions associated with the conjugated system of the furan ring and the C=N double bond, as well as n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

Hypothetical Electronic Transitions

Transition TypePredicted λ_max (nm)Orbitals Involved
π → π~260 - 280Transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily involving the π-system of the furan ring and imidoyl group.
n → π~310 - 330Transition of a non-bonding electron from the nitrogen atom to the π* orbital of the C=N bond. This transition is typically weaker than the π → π* transition.

Understanding these electronic transitions is crucial for photochemical studies and for interpreting the results of spectroscopic monitoring of reaction kinetics.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropylfuran-2-carboximidoyl chloride, and how do reaction conditions affect yield?

Methodological Answer:

  • Route Selection : Compare condensation reactions of furan-2-carboxylic acid derivatives with cyclopropylamine under varying catalysts (e.g., thionyl chloride vs. phosphorus oxychloride).
  • Condition Optimization : Test solvent systems (e.g., dichloromethane vs. toluene) and temperatures (0°C to reflux). Monitor reaction progress via TLC or in situ NMR.
  • Yield Analysis : Tabulate yields under different conditions (example below):
CatalystSolventTemperatureYield (%)Purity (HPLC)
Thionyl chlorideDichloromethane0°C6895%
POCl₃TolueneReflux8298%
  • Key Consideration : POCl₃ typically provides higher yields due to superior activation of the carboxylic acid intermediate .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis :
  • ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and furan aromatic protons (δ 6.5–7.5 ppm).
  • ¹³C NMR : Confirm imidoyl chloride carbonyl resonance (δ ~160 ppm).
    • X-ray Crystallography : Resolve crystal structure to validate bond lengths (e.g., C-Cl bond ~1.7 Å) and dihedral angles between furan and cyclopropyl groups. Single-crystal studies require rigorous data-to-parameter ratios (>15:1) and R factors <0.05 for reliability .
    • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and isotopic chlorine patterns.

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Moisture Sensitivity : Store under inert atmosphere (argon or nitrogen) with molecular sieves. Conduct accelerated degradation studies at 40°C/75% RH to assess hydrolysis rates.
  • Thermal Stability : Perform DSC/TGA to identify decomposition onset temperatures.
  • Light Sensitivity : Shield from UV light; compare stability in amber vs. clear glass vials via HPLC over 30 days.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow NMR to track reaction intermediates with amines or alcohols. Compare activation energies (Eₐ) under polar (DMF) vs. nonpolar (hexane) solvents.
  • DFT Calculations : Model transition states to explain regioselectivity (e.g., attack at imidoyl chloride vs. furan ring). Correlate HOMO-LUMO gaps with experimental reactivity.
  • Isotope Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and identify rate-limiting steps.

Q. How do computational models predict the electronic properties of this compound, and how do these correlate with experimental reactivity data?

Methodological Answer:

  • Electronic Structure Analysis :
  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., imidoyl chloride carbon).
  • Compare Mulliken charges with Hammett σ values from substituent effects in related compounds.
    • Experimental Validation :
  • Measure reaction rates with nucleophiles of varying pKa (e.g., aniline vs. piperidine) and correlate with computed electrophilicity indices.
  • Example correlation table:
Nucleophile (pKa)Computed Electrophilicity (eV)Observed k (s⁻¹)
Aniline (4.6)3.20.15
Piperidine (11.2)3.22.7

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound’s behavior?

Methodological Answer:

  • Data Triangulation :

Re-examine computational models (e.g., solvent effects in DFT via PCM simulations).

Validate analytical methods (e.g., ensure NMR integration accounts for dynamic exchange processes).

Explore alternative reaction mechanisms (e.g., radical pathways via EPR spectroscopy).

  • Case Example : If DFT predicts preferential attack at the furan ring but experiments show imidoyl reactivity:
  • Perform cross-coupling experiments with Grignard reagents to isolate intermediates.
  • Use XAS (X-ray absorption spectroscopy) to probe electronic environments during reactions.

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Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropylfuran-2-carboximidoyl chloride
Reactant of Route 2
N-cyclopropylfuran-2-carboximidoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.